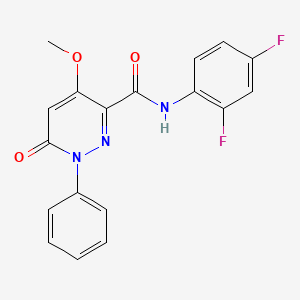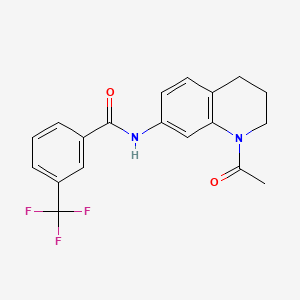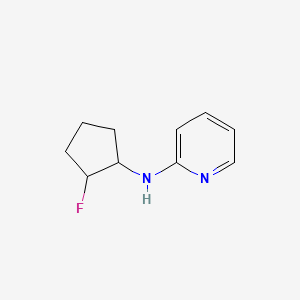![molecular formula C25H23N3O B2489322 N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide CAS No. 1164500-17-7](/img/structure/B2489322.png)
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C25H23N3O and its molecular weight is 381.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The compound has been explored for its potential in corrosion inhibition. A study by Rouifi et al. (2020) synthesized and characterized benzimidazole derivatives, including those similar to N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide, demonstrating their efficacy in inhibiting carbon steel corrosion in HCl solution. This research suggests potential industrial applications, particularly in protecting metals from corrosive environments (Rouifi et al., 2020).
Antitumor Activity
Benzimidazole derivatives have been evaluated for antitumor activity. For instance, Yurttaş et al. (2015) assessed the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives against various human tumor cell lines, indicating promising avenues for cancer treatment (Yurttaş et al., 2015).
Antibacterial Activity
Another significant application is in the field of antibacterial research. Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
Anthelmintic Agents
The compound's derivatives have been studied for their potential as anthelmintic agents. A study by Sawant and Kawade (2011) synthesized and evaluated 2-phenyl benzimidazole-1-acetamide derivatives for their effectiveness against earthworms, suggesting potential use in controlling parasitic worms (Sawant & Kawade, 2011).
Dye Intermediate Market
Drabina et al. (2009) investigated benzimidazole derivatives in the context of dye intermediates, highlighting the significance of these compounds in the textile industry and the need for precise synthesis and characterization (Drabina et al., 2009).
Anticonvulsant Activity
Compounds similar to this compound have been examined for their anticonvulsant properties. Tarikogullari et al. (2010) synthesized derivatives showing promising results in anticonvulsant activity tests (Tarikogullari et al., 2010).
Antioxidant Properties
Ayhan-Kılcıgil et al. (2012) synthesized benzimidazole derivatives and assessed their antioxidant properties, indicating potential in combating oxidative stress (Ayhan-Kılcıgil et al., 2012).
Antibacterial Agents
Shah et al. (2001) synthesized and evaluated the antibacterial activity of imidazoline derivatives, including those related to this compound, against various bacteria (Shah et al., 2001).
Anti-inflammatory Activity
Bhor and Pawar (2022) synthesized benzimidazole derivatives and tested them for anti-inflammatory activity, showing promising results compared to standard drugs (Bhor & Pawar, 2022).
Antimicrobial Nano‐Materials
Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of benzimidazole derivatives, demonstrating effectiveness against fungi and bacteria (Mokhtari & Pourabdollah, 2013).
Antioxidants for Base Oil
Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base stock oil, highlighting their role in enhancing oil stability (Basta et al., 2017).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-12-14-21(16-19(18)2)26-25(29)17-28-23-11-7-6-10-22(23)27-24(28)15-13-20-8-4-3-5-9-20/h3-16H,17H2,1-2H3,(H,26,29)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJADTBBWGZIDY-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)
![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide](/img/structure/B2489249.png)
![2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one](/img/structure/B2489250.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2489256.png)
![2-Benzyl-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2489257.png)
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

